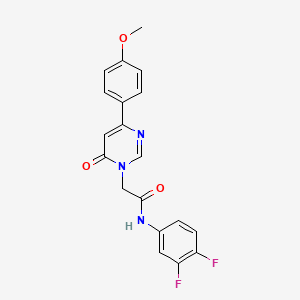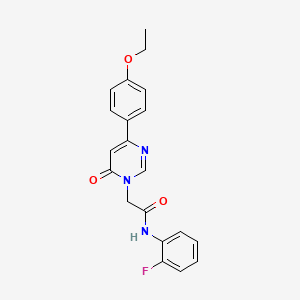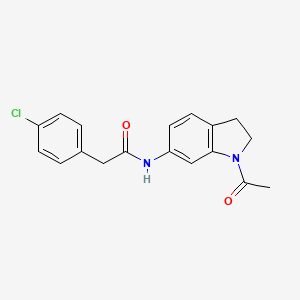
N-(1-acetylindolin-6-yl)-2-(4-chlorophenyl)acetamide
Descripción general
Descripción
N-(1-acetylindolin-6-yl)-2-(4-chlorophenyl)acetamide, also known as ML352, is a novel small molecule compound that has gained significant attention in recent years due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of N-(1-acetylindolin-6-yl)-2-(4-chlorophenyl)acetamide is still being studied, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cellular processes. N-(1-acetylindolin-6-yl)-2-(4-chlorophenyl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cellular differentiation. N-(1-acetylindolin-6-yl)-2-(4-chlorophenyl)acetamide has also been found to inhibit the activity of the protein kinase CK2, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
N-(1-acetylindolin-6-yl)-2-(4-chlorophenyl)acetamide has been found to have a number of biochemical and physiological effects, depending on the specific research application. In cancer research, N-(1-acetylindolin-6-yl)-2-(4-chlorophenyl)acetamide has been shown to induce apoptosis and inhibit the growth of cancer cells. In neurodegenerative disease research, N-(1-acetylindolin-6-yl)-2-(4-chlorophenyl)acetamide has been found to protect neurons from damage and improve cognitive function. In infectious disease research, N-(1-acetylindolin-6-yl)-2-(4-chlorophenyl)acetamide has been shown to inhibit the replication of viruses and bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-acetylindolin-6-yl)-2-(4-chlorophenyl)acetamide in lab experiments is that it is a small molecule compound that can easily penetrate cell membranes and reach intracellular targets. Another advantage is that it has been shown to have low toxicity in vitro and in vivo. However, one limitation is that its mechanism of action is still being studied, which makes it difficult to fully understand its effects. Another limitation is that it is a relatively new compound, so more research is needed to fully understand its potential applications.
Direcciones Futuras
There are many potential future directions for research on N-(1-acetylindolin-6-yl)-2-(4-chlorophenyl)acetamide. One direction is to further study its mechanism of action and identify specific targets that it interacts with. Another direction is to explore its potential applications in other scientific research fields, such as cardiovascular disease research and metabolic disease research. Additionally, future research could focus on optimizing the synthesis method to improve yield and purity of the compound.
Aplicaciones Científicas De Investigación
N-(1-acetylindolin-6-yl)-2-(4-chlorophenyl)acetamide has been found to have potential applications in a variety of scientific research fields, including cancer research, neurodegenerative disease research, and infectious disease research. In cancer research, N-(1-acetylindolin-6-yl)-2-(4-chlorophenyl)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative disease research, N-(1-acetylindolin-6-yl)-2-(4-chlorophenyl)acetamide has been found to protect neurons from damage and improve cognitive function. In infectious disease research, N-(1-acetylindolin-6-yl)-2-(4-chlorophenyl)acetamide has been shown to inhibit the replication of viruses and bacteria.
Propiedades
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-2-(4-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-12(22)21-9-8-14-4-7-16(11-17(14)21)20-18(23)10-13-2-5-15(19)6-3-13/h2-7,11H,8-10H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVODPDAFDFBZHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetylindolin-6-yl)-2-(4-chlorophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![benzo[d][1,3]dioxol-5-yl(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone](/img/structure/B3402273.png)

![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3402292.png)
![(E)-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B3402300.png)
![2-benzyl-5-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B3402302.png)
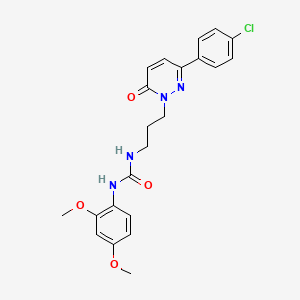
![1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)urea](/img/structure/B3402313.png)
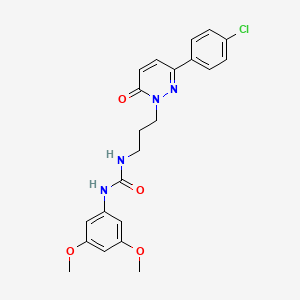

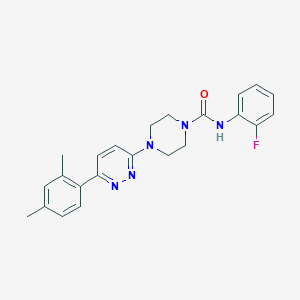
![2-(2-fluorophenyl)-N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}acetamide](/img/structure/B3402343.png)
